molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2374830
CAS No.: 393846-51-0
M. Wt: 322.416
InChI Key: PNVIZXAQVWHCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a meta-methylphenyl (m-tolyl) group and at the 4-position with a 4-ethylpiperazine moiety. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and GPCRs . The ethylpiperazine group enhances solubility and bioavailability, while the m-tolyl substituent balances lipophilicity and steric effects, making it a promising candidate for therapeutic development.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVIZXAQVWHCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the m-tolyl group: This step may involve a substitution reaction where a suitable m-tolyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the ethylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions using ethylpiperazine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenated compounds, strong acids or bases, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Structural Representation

The structural representation of the compound can be visualized through its chemical notation, which helps in understanding its reactivity and interactions with biological targets.

Medicinal Chemistry

The primary applications of 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine lie in medicinal chemistry as potential therapeutic agents. Research indicates that derivatives from the pyrazolo[3,4-d]pyrimidine class may serve as inhibitors for various biological targets, including those involved in cancer progression. Notably, compounds within this class have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and proliferation.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study highlighted that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutics such as cisplatin and fluorouracil, indicating their potential as anticancer agents .
  • Mechanism of Action :
    • The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways. Detailed studies involving biochemical assays and molecular docking are essential for elucidating these mechanisms .
  • Potential as Antiviral Agents :
    • In addition to anticancer properties, some studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives could exhibit antiviral activities. This opens avenues for further exploration into their efficacy against viral infections .

Chemical Properties and Reactivity

The compound's chemical properties include stability under various pH conditions and reactivity towards common reagents. The presence of functional groups allows for diverse chemical transformations, making this compound versatile in synthetic applications.

PropertyDescription
SolubilityModerate solubility in organic solvents
StabilityStable under various pH conditions
ReactivityVersatile due to functional groups

Mechanism of Action

The mechanism of action of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[3,4-d]pyrimidine Core

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Structure: Fused thieno[3,2-d]pyrimidine system replaces the ethylpiperazine group.
  • Synthesis : Prepared via Vilsmeier–Haack formylation and cyclization (82% yield) .
  • Key Differences: The thieno-pyrimidine fusion likely enhances π-π stacking but reduces solubility compared to the ethylpiperazine group in the target compound.
PP2 (1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Structure : Features a tert-butyl group at N1 and a 4-chlorophenyl group at C3.
  • Activity : Potent Src kinase inhibitor with antitumor effects in glioma models .
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Substituted with a 4-chlorobenzyl group at N1 and a 4-phenylpiperazine at C4.
  • Properties : Increased lipophilicity due to chlorobenzyl and phenylpiperazine groups may enhance target binding but reduce aqueous solubility .

Substituent-Driven Pharmacological Variations

Piperazine Derivatives
  • 4-(4-Ethylpiperazin-1-yl) vs. 4-Benzhydrylpiperazine :
    • The ethylpiperazine group in the target compound improves solubility and metabolic stability compared to bulkier benzhydrylpiperazine derivatives (e.g., 4-(4-benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine) .
  • 4-Methylpiperazine vs. 4-Ethylpiperazine :
    • Ethyl substitution may offer better pharmacokinetics than methyl due to reduced metabolic oxidation .
Aryl Substituents at N1
  • m-Tolyl vs.
  • Chlorobenzyl vs. Methylbenzyl :
    • Chlorine substitution (e.g., ) increases electronegativity and binding affinity but may introduce toxicity risks absent in the m-tolyl group .

Pharmacological and Therapeutic Implications

  • GPCR Modulation :
    • Piperazine-containing analogs (e.g., ) show activity at GPCRs like GPR35 and GPR55, hinting at unexplored targets for the compound .
  • Antimicrobial Activity :
    • Pyrazolo[3,4-d]pyrimidines with chlorinated substituents () exhibit antibacterial effects, but the target compound’s efficacy remains unverified .

Biological Activity

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by an ethylpiperazinyl group and an m-tolyl substituent, suggests promising interactions with biological targets.

  • Molecular Formula : C18H22N6
  • Molecular Weight : 322.41 g/mol
  • CAS Number : 393846-51-0
  • Boiling Point : 454.9 ± 45.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 7.65 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The precise mechanism involves binding to specific targets within cellular pathways, which can lead to apoptosis in cancer cells or modulation of other biological processes.

Anticancer Activity

Research has highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, studies have shown that derivatives can exhibit significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)TBD
Analog 1MCF-7 (Breast)1.74
Analog 2HepG2 (Liver)TBD

In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than that of doxorubicin (9.20 µM), indicating a strong potential as an anticancer agent .

Mechanistic Studies

Flow cytometric analyses have shown that certain derivatives induce apoptosis in cancer cells at low micromolar concentrations. This effect is often linked to the modulation of the BAX/Bcl-2 ratio, which is crucial for regulating apoptosis:

  • BAX/Bcl-2 Ratio Increase : Significant increase observed in treated cells.

Furthermore, molecular docking studies suggest that these compounds mimic ATP and bind effectively to kinase active sites, enhancing their potential as kinase inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. Notably:

  • The presence of the ethylpiperazinyl group enhances solubility and interaction with biological targets.
  • Substituents on the pyrazolo[3,4-d]pyrimidine core can alter potency and selectivity against specific cancer types.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on A549 Cells : This study evaluated the compound's ability to inhibit cell proliferation and induce apoptosis.
    • Findings : The compound showed a high degree of efficacy with an IC50 value significantly lower than conventional chemotherapeutics .
  • MCF-7 Breast Cancer Study : Another study focused on breast cancer cell lines where analogs were tested for their cytotoxic effects.
    • Results : One analog exhibited an IC50 value of 1.74 µM, indicating strong potential for further development as a therapeutic agent .

Q & A

Synthesis Optimization

Q: How can the synthetic yield of 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine be improved while minimizing by-products? A: Key strategies include:

  • Cyclization under acidic/basic conditions : Reacting pyrazolo[3,4-d]pyrimidine precursors with m-tolylamine in the presence of catalysts like HCONH₂ or formamide to optimize ring formation .
  • Coupling reactions : Introducing the ethylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, using Pd-based catalysts for regioselectivity .
  • Ultrasonic-assisted synthesis : Enhancing reaction efficiency and reducing side products through cavitation effects, as demonstrated for structurally related pyrazolopyrimidines .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity, critical for high yields .

Kinase Inhibition Mechanisms

Q: What experimental approaches are used to determine the compound’s selectivity for kinases like p70S6K or EGFR? A: Methodologies include:

  • Surface plasmon resonance (SPR) : Direct measurement of binding kinetics (ka, kd) to recombinant kinase domains .
  • Molecular docking simulations : Computational modeling to predict interactions with ATP-binding pockets, validated by mutagenesis studies (e.g., T790M EGFR mutations) .
  • Kinase profiling panels : Broad-spectrum screening against >100 kinases at varying ATP concentrations to calculate IC50 values and selectivity indices .
  • Cellular assays : Phosphorylation inhibition assays in cancer cell lines (e.g., MCF-7 for p70S6K) using Western blot or ELISA .

Structure-Activity Relationship (SAR) Studies

Q: How does the ethylpiperazinyl group influence bioactivity compared to other substituents? A: SAR insights:

  • Piperazine vs. pyrrolidine : Ethylpiperazine enhances solubility and kinase binding via hydrogen bonding with Asp184 in p70S6K, whereas pyrrolidine derivatives exhibit lower selectivity due to steric hindrance .
  • Substituent position : 4-position substitution on the pyrazolopyrimidine core maximizes kinase inhibition; 1-(m-tolyl) improves metabolic stability over chlorophenyl analogs .
  • Electron-withdrawing groups : Fluorine or chlorine at the aryl ring (e.g., 4-fluorophenyl) increases potency but may reduce bioavailability .

Analytical Characterization

Q: Which techniques are essential for confirming the compound’s structure and purity? A: Critical methods:

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution) and confirm ethylpiperazine integration .
  • HPLC-MS : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation .
  • X-ray crystallography : Resolving ambiguities in stereochemistry; single crystals grown via ethanol/DMF recrystallization .

Resolving Data Contradictions

Q: How can researchers resolve discrepancies in reported kinase inhibition data across studies? A: Strategies include:

  • Standardizing assay conditions : Fixed ATP concentrations (e.g., 10 μM) and kinase isoforms (e.g., EGFRWT vs. EGFRL858R) to minimize variability .
  • Structural analogs as controls : Benchmarking against known inhibitors (e.g., PP2 for Src-family kinases) to validate experimental setups .
  • Meta-analysis : Cross-referencing inhibition data with structural databases (e.g., PubChem BioAssay) to identify outlier studies .

Translational Research Models

Q: What in vitro to in vivo models best bridge efficacy and toxicity studies? A: Recommended models:

  • 3D tumor spheroids : Mimic tumor microenvironments for assessing penetration and dose-response .
  • Xenograft models : Nude mice implanted with kinase-driven tumors (e.g., HER2+ breast cancer) to evaluate pharmacokinetics and tumor regression .
  • Toxicogenomics : RNA-seq profiling of liver/kidney tissues to identify off-target effects and metabolic pathways .

Structural Analogs and Activity

Q: How do modifications to the pyrazolopyrimidine core affect biological activity? A: Key findings:

  • Core halogenation : Bromine at the 3-position (e.g., 3-bromo derivatives) enhances anticancer activity but increases cytotoxicity .
  • Thioether linkages : Substitution with –S– groups (e.g., thioacetamide) improves solubility and ROS-scavenging properties .
  • Piperazine replacements : Cyclohexylpiperazine analogs show reduced CNS penetration compared to ethylpiperazine .

Crystallography and Conformational Analysis

Q: What methods ensure high-quality crystallographic data for conformational studies? A: Best practices:

  • Recrystallization : Ethanol/DMF mixtures yield diffraction-quality crystals (resolution <1.0 Å) .
  • H-atom refinement : Free refinement of N-bound H atoms via difference Fourier maps to resolve tautomeric states .
  • Temperature control : Data collection at 100 K minimizes thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.